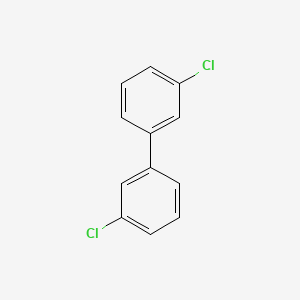

3,3'-Dichlorobiphenyl

概要

説明

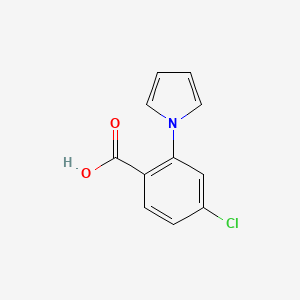

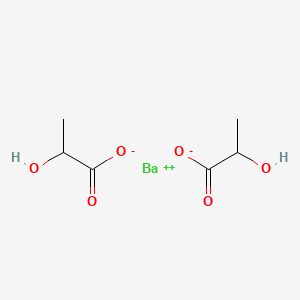

3,3’-Dichlorobiphenyl, also known as PCB 11, is a polychlorinated biphenyl (PCB) congener . It is a byproduct of pigment production and is increasingly detected in environmental samples . The molecular formula of 3,3’-Dichlorobiphenyl is C12H8Cl2, and it has a molecular weight of 223.1 .

Synthesis Analysis

3,3’-Dichlorobiphenyl can be synthesized from 3,3’-dichlorobenzidine by reaction with sodium nitrite and further reduction with H3PO2 .Molecular Structure Analysis

The molecular structure of 3,3’-Dichlorobiphenyl consists of a biphenyl core with two chlorine atoms attached to the 3 and 3’ positions .Physical And Chemical Properties Analysis

3,3’-Dichlorobiphenyl has a melting point of 29°C and a boiling point of 289.78°C. It has a density of 1.2490 and a refractive index of 1.5940. It is slightly soluble in water, with a solubility of 354.7 µg/L at 25°C .科学的研究の応用

Environmental Impact and Toxicity

Research has extensively studied the impact of PCBs and organochlorine pesticides on neurodevelopment and the aquatic environment. PCBs, including compounds like 3,3'-Dichlorobiphenyl, are associated with decreased cognitive or behavioral function in animal models, suggesting potential neurodevelopmental consequences from early-life exposures (Korrick & Sagiv, 2008). Additionally, chlorophenols, related to the degradation of PCBs, exhibit moderate toxic effects to aquatic life, with their toxicity to fish upon long-term exposure being considerable (Krijgsheld & Gen, 1986).

Degradation and Recycling

Emerging studies propose innovative methods for the degradation and recycling of PCBs. One review suggests a novel process for recycling PCBs through carbonylation, using a high-activity catalyst system for activating inert aryl halides. This method aims at converting PCBs into nontoxic, useful products like esters, with low power consumption and cost-effective precursors (Boyarskii, Zhesko, Lanina, Nikiforov, & Tereshchenko, 2009).

Safety and Hazards

3,3’-Dichlorobiphenyl is classified as a hazardous substance. It carries the GHS hazard statements H373 (may cause damage to organs through prolonged or repeated exposure) and H410 (very toxic to aquatic life with long-lasting effects). Precautionary measures include avoiding release to the environment and seeking medical advice if feeling unwell .

作用機序

- The primary target involved in this effect is the cAMP response element-binding protein (CREB) . PCB 11 promotes dendritic growth via CREB-mediated mechanisms .

- However, pharmacologic blockade or shRNA knockdown of CREB significantly decreases dendritic growth in PCB 11-exposed cultures, indicating that PCB 11 promotes dendritic growth via CREB signaling .

- Therefore, PCB 11 poses a threat to the developing brain, especially in individuals with heritable mutations that promote CREB signaling .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

特性

IUPAC Name |

1-chloro-3-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXUOWUHFLBZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872817 | |

| Record name | 3,3'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2050-67-1, 55600-34-5 | |

| Record name | 3,3′-Dichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clophen A30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055600345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62U12S7CJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary sources of 3,3'-Dichlorobiphenyl in the environment?

A1: While a trace component of Aroclor mixtures, PCB 11 is primarily released into the environment as a byproduct of the manufacturing process of diarylide yellow pigments. [, , , ] These pigments are widely used in various consumer goods, including printed materials, paints, textiles, and plastics. [, , ]

Q2: How widespread is this compound contamination?

A2: Research indicates a ubiquitous presence of PCB 11 in various environmental matrices. It has been detected in air, water, sediment, biota, and even consumer goods globally. [, , , , , , ] Its presence in consumer goods from 26 countries across five continents highlights its global distribution. []

Q3: Are there specific geographical areas with higher this compound contamination?

A3: Studies have shown elevated levels of PCB 11 in areas with higher population densities, suggesting urban sources. [, , ] Additionally, areas near pigment production facilities and those with significant industrial activity tend to have higher concentrations in environmental samples. [, ]

Q4: How is this compound metabolized in living organisms?

A4: Studies using rat models have demonstrated that inhaled PCB 11 is rapidly metabolized, primarily in the liver, to this compound-4-ol (4-OH-PCB11), a hydroxylated metabolite. [] Further research using human HepG2 cells identified various metabolites, including monohydroxylated, dihydroxylated, hydroxylated-methoxylated, and methoxylated-dihydroxylated forms, along with their corresponding sulfo and glucuronide conjugates. [, ]

Q5: What is the significance of identifying dechlorinated metabolites of this compound?

A5: The identification of dechlorinated metabolites, particularly in studies using human HepG2 cells exposed to PCB 2 (a lower chlorinated PCB), suggests that the metabolism of LC-PCBs in humans might involve dechlorination pathways. [] This finding has significant implications for understanding the toxicity and persistence of these compounds in the human body.

Q6: Does this compound pose any health risks?

A6: While research is ongoing, studies suggest that PCB 11 and its metabolites, especially hydroxylated forms, may have toxicological implications. [, , , ] For instance, 4-OH-PCB11 has been shown to induce oxidative stress, reduce cell viability, and affect mitochondrial function in human prostate epithelial cells. [, ]

Q7: How does this compound affect neuronal development?

A7: Research using primary rat neuron cultures indicated that PCB 11 exposure promotes both axonal and dendritic growth, potentially leading to neuronal hyperconnectivity. [, , ] This effect appears to be mediated by cAMP response element binding protein (CREB)-dependent mechanisms, which are implicated in several neurodevelopmental disorders. [] Interestingly, PCB 11 did not show activity at other common targets of higher chlorinated PCBs, such as ryanodine receptor (RyR), aryl hydrocarbon receptor (AhR), and thyroid hormone receptor (THR). []

Q8: Are there sex- and species-specific differences in the neurotoxic effects of this compound?

A8: Studies comparing the effects of PCB 11 on neuronal cultures from mice and rats revealed significant sex- and species-specific differences. [] These variations highlight the complexity of PCB 11's neurotoxicological profile and underscore the need for further research to fully understand its potential impact on human health.

Q9: What analytical techniques are used to detect and quantify this compound in environmental and biological samples?

A9: High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is commonly employed for the detection and quantification of PCB 11. [, ] This technique offers the sensitivity and selectivity needed to accurately measure PCB 11 levels in complex matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Aminomethyl)phenyl]propanoic acid](/img/structure/B3426891.png)

![6-ethyl-3-(3-methoxyphenyl)-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3426922.png)

![4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3426930.png)